2-Azido-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H15FN4O2 and its molecular weight is 230.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis and Spectroscopic Characterization : A compound synthesized using a similar chemical structure, 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, was characterized using IR, NMR, and MS studies. The thermal stability was analyzed, and the single crystal XRD analysis confirmed the structure. This study demonstrates the potential in synthesizing and characterizing related compounds for various applications (Govindhan et al., 2017).
Molecular Docking Studies : The same compound was also subjected to molecular docking studies to elucidate insights into new molecules in carrier protein, providing a pathway for understanding the pharmacokinetics nature of compounds for biological applications (Govindhan et al., 2017).
Biological and Medicinal Research
Cytotoxicity Evaluation : The cytotoxicity of the synthesized compound was evaluated, indicating its potential for further biological and medicinal research (Govindhan et al., 2017).
Anti-HIV Activity : Studies on 2',3'-dideoxyadenosine analogues, which include structural similarities to the specified chemical, showed that azido derivatives had significant anti-HIV activity. This suggests potential research applications of related compounds in antiviral therapies (Lin et al., 1988).
Synthesis of Bioactive Compounds : A study on the synthesis of various 2'- and 3'-substituted 2',3'-dideoxyadenosines, including azido derivatives, highlights the scope for synthesizing bioactive compounds with potential therapeutic applications (Herdewijn et al., 1987).
Properties
IUPAC Name |
2-azido-1-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN4O2/c10-3-1-7-6-14(4-2-8(7)15)9(16)5-12-13-11/h7-8,15H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIXSLDISVQCLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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